N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S2/c1-12(2)10-17(15-7-8-22(18,19)11-15)23(20,21)16-6-5-13(3)14(4)9-16/h5-6,9,12,15H,7-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZHCWDEQAYDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC(C)C)C2CCS(=O)(=O)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with isobutylamine under basic conditions to form the intermediate sulfonamide.
Introduction of the dioxidotetrahydrothiophenyl moiety: The intermediate sulfonamide is then reacted with 1,1-dioxidotetrahydrothiophene in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The dioxidotetrahydrothiophenyl moiety may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide: Another compound with a dioxidotetrahydrothiophenyl moiety, known for its activity as a GIRK channel activator.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: A compound with similar structural features, used in research for its potential biological activities.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Tetrahydrothiophene Ring : Provides a sulfur-containing heterocyclic structure.
- Sulfone Group : Enhances reactivity and biological interactions.
- Isobutyl Group : Increases lipophilicity, aiding in membrane permeability.
- Dimethylbenzene Moiety : Contributes to the compound's overall stability and potential biological interactions.
The molecular formula is with a molecular weight of approximately 323.45 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfone and tetrahydrothiophene moieties are believed to play critical roles in:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects.
- Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular responses.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Compounds in this class have shown potential in inhibiting tumor growth across various cell lines. |
| Antimicrobial Properties | Some derivatives exhibit significant antibacterial activity against pathogens like E. coli and S. aureus. |
| Enzyme Inhibition | Potential as inhibitors for specific metabolic enzymes, suggesting therapeutic applications. |
Case Studies
-
Antitumor Activity :
A study evaluated the antitumor effects of related compounds on lung cancer cell lines (A549, HCC827, NCI-H358). The results showed varying IC50 values indicating effective inhibition of cell proliferation in 2D and 3D cultures. For instance:- A549: IC50 = 6.75 μM (2D), 9.31 μM (3D)
- HCC827: IC50 = 6.26 μM (2D), 20.46 μM (3D)
-
Antimicrobial Activity :
Another study demonstrated that derivatives of sulfonamides similar to this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of the sulfone group was crucial for enhancing antibacterial activity .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydrothiophene Ring : Achieved through cyclization reactions involving sulfur dioxide.
- Introduction of the Sulfone Group : Oxidation using agents like hydrogen peroxide.
- Alkylation with Isobutyl Group : Using appropriate alkyl halides under basic conditions.
- Formation of the Benzene Sulfonamide Moiety : Through nitration followed by sulfonation reactions.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of sulfonamide bond formation and substituent positions (e.g., isobutyl group orientation) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing isomers .
- X-ray Crystallography : For unambiguous structural determination, SHELXL refinement is widely used, though challenges arise with disordered solvent molecules or twinned crystals .
How can computational chemistry predict the compound’s behavior in biological systems?
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., enzymes or receptors). For example, the sulfonamide group may form hydrogen bonds with catalytic residues .
- Molecular Dynamics (MD) Simulations : Predict stability of ligand-protein complexes over time, assessing the dioxidotetrahydrothiophene moiety’s conformational flexibility .
- ADMET Prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., logP for membrane permeability) based on substituent effects .
What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?
Q. Advanced
- Orthogonal Assays : Validate bioactivity using multiple methods (e.g., enzymatic inhibition + cell-based assays) to rule out assay-specific artifacts .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. methoxy groups on the benzene ring) to isolate contributing factors .
- Metabolic Stability Testing : Assess whether in vitro degradation (e.g., via cytochrome P450 enzymes) alters observed activity .
What challenges arise in crystallographic refinement of this compound using SHELX?
Q. Advanced
- Disorder in Flexible Moieties : The dioxidotetrahydrothiophene ring may exhibit rotational disorder, requiring constraints or split-site refinement in SHELXL .
- Twinned Data : High-symmetry space groups (e.g., monoclinic) risk twinning; HKLF5 format in SHELXL helps deconvolute overlapping reflections .
- Solvent Masking : Poorly ordered solvent molecules (e.g., water in channels) are excluded via SQUEEZE or masked using PLATON .
How can reaction pathways be optimized to improve synthetic yields?
Q. Advanced
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for coupling reactions) or organocatalysts (e.g., DMAP for acylation) enhance step efficiency .
- Solvent Effects : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to favor sulfonamide coupling via entropy-driven mechanisms .
- Stepwise Optimization : Use Design of Experiments (DoE) to statistically model interactions between variables (e.g., temperature, stoichiometry) .
What are the implications of substituent electronic effects on the compound’s reactivity?
Q. Advanced
- Electron-Withdrawing Groups (EWGs) : The 3,4-dimethylbenzenesulfonyl group increases electrophilicity at the sulfonamide nitrogen, enhancing nucleophilic substitution reactivity .
- Steric Effects : The isobutyl group’s bulkiness may hinder access to planar transition states in cyclization reactions, requiring tailored base selection (e.g., DBU vs. K₂CO₃) .
- Nitro vs. Methoxy Groups : Comparative studies show nitro groups (electron-deficient) accelerate hydrolysis rates versus methoxy (electron-rich) derivatives .
How does the compound’s conformational flexibility impact its biological activity?
Q. Advanced
- Torsional Angle Analysis : Density Functional Theory (DFT) calculations reveal low-energy conformers where the dioxidotetrahydrothiophene ring adopts chair or twist-boat configurations, affecting protein binding .
- Pharmacophore Mapping : Overlay active and inactive analogs to identify required spatial arrangements (e.g., sulfonamide oxygen alignment with catalytic pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
